N-(cyclopropylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine
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Overview
Description
N-(cyclopropylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine is a synthetic organic compound that belongs to the class of amines This compound features a cyclopropylmethyl group and a trimethoxyphenylmethyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine typically involves multiple steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethanol with a suitable halogenating agent to form cyclopropylmethyl halide.
Formation of the Trimethoxyphenylmethyl Group: This involves the methylation of 3,4,5-trihydroxybenzaldehyde using methyl iodide in the presence of a base to form 3,4,5-trimethoxybenzaldehyde, followed by reduction to 3,4,5-trimethoxybenzyl alcohol and subsequent halogenation to form 3,4,5-trimethoxybenzyl halide.
Coupling Reaction: The final step involves the reaction of cyclopropylmethyl halide and 3,4,5-trimethoxybenzyl halide with propan-1-amine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions on the aromatic ring can yield nitro, sulfo, or halo derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in the field of neuropharmacology.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethan-1-amine
- N-(cyclopropylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]butan-1-amine
- N-(cyclopropylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]pentan-1-amine
Uniqueness
N-(cyclopropylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the cyclopropylmethyl group and the trimethoxyphenylmethyl group can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-5-8-18(11-13-6-7-13)12-14-9-15(19-2)17(21-4)16(10-14)20-3/h9-10,13H,5-8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNGZFTVSMWVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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